四塩化白金(IV)

説明

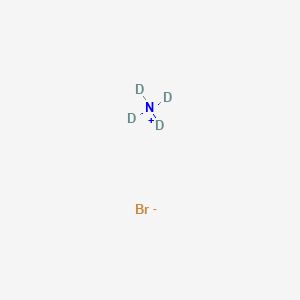

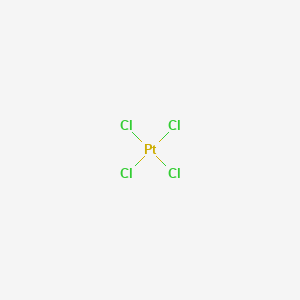

Platinum(IV) chloride, also known as Platinum(IV) chloride, is a useful research compound. Its molecular formula is Cl4Pt and its molecular weight is 336.9 g/mol. The purity is usually 95%.

The exact mass of the compound Platinum tetrachloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 58.7 g/100 cc cold water @ 25 °c; very sol in hot water; slightly soluble in alcohol, ammonia; sol in acetone; insoluble in ethersolubility in water, g/100ml at 25 °c: 58.7. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 271964. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Platinum Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Platinum(IV) chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Platinum(IV) chloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

白金化合物の合成

四塩化白金(IV)は、さまざまな白金化合物の合成に使用されます . これは、触媒作用と白金ナノ粒子の調製に広く使用されている二元白金ハロゲン化物の形成における重要な成分です .

化学反応における触媒

PtCl4は、特定の化学反応において触媒として機能します。 たとえば、クロロ錯体を含むさまざまな白金化合物の硫酸溶液は、メタン活性化反応を触媒することが見出されています .

白金ナノ粒子の形成

PtCl4を含む二元白金ハロゲン化物は、白金ナノ粒子の形成に使用されます . これらのナノ粒子は、医学、電子工学、触媒作用など、さまざまな分野で幅広い用途を持っています。

触媒系の調製

二元ハロゲン化物、特に塩化物のような単純な白金化合物の合成は、この金属をベースにした触媒系の調製における実際的な用途と直接的に関連しています .

固相合成

PtCl4とナトリウムβ-ジケトネートの新しい機械的に刺激された固相反応が発見されました . この白金(II)β-ジケトネートの合成法は、従来の溶液ベースの合成法と比較して、使用される試薬の種類、反応ステップ数、反応時間、溶媒の使用、廃棄物発生を大幅に削減します .

電気分解

四塩化白金(IV)は、塩化物と適合する用途に最適な水溶性結晶性白金源です . 塩化物化合物は、融解または水に溶解されると電気を伝導することができます。 塩化物材料は、電気分解によって塩素ガスと金属に分解することができます .

作用機序

Target of Action

Platinum tetrachloride (PtCl4) is an inorganic compound of platinum and chlorine . It is widely used in catalysis and for the preparation of platinum nanoparticles . The primary targets of PtCl4 are the molecules involved in these processes.

Mode of Action

PtCl4 features platinum in the 4+ oxidation state . The metal centers adopt an octahedral coordination geometry, {PtCl6}. This geometry is achieved by forming a polymer wherein half of the chloride ligands bridge between the platinum centers . Because of its polymeric structure, PtCl4 dissolves only upon breaking the chloride bridging ligands .

Biochemical Pathways

The detailed mechanisms of the formation of the polymeric structure of platinum tetrachloride from [PtCl6]2– anions in a sulfuric acid solution, as well as the selective formation of cis-[Pt(H2O)2Cl4] during the destruction of α-PtCl4 by water vapor, are of particular interest . Both of these processes can be the subject of separate studies .

Pharmacokinetics

It is known that these compounds can interact with various components in the body, leading to changes in their bioavailability and efficacy .

Result of Action

The action of PtCl4 results in the formation of various platinum compounds, including chloro complexes . These compounds have been shown to have catalytic action in certain reactions, such as the methane activation reaction (with the formation of methyl and dimethyl sulfate) .

Action Environment

The action, efficacy, and stability of PtCl4 can be influenced by various environmental factors. For example, the synthesis of PtCl4 has been developed based on the interaction of concentrated sulfuric acid (96 wt %) with alkali metal hexachloroplatinates (IV) at a temperature of 160°C . The yield of platinum chloride (α-PtCl4) is at least 95%, and the main by-products that remain in the sulfuric acid solution are platinum (IV) chloroaqua and sulfate-chloroaqua complexes .

Safety and Hazards

将来の方向性

There is ongoing research into the development of new platinum (II) and platinum (IV) complexes incorporating a selection of clinically approved drugs or derivatives thereof as ligands. These complexes may form the basis of a new drug class which may offer advantages over existing therapeutic regimens .

特性

IUPAC Name |

platinum(4+);tetrachloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.Pt/h4*1H;/q;;;;+4/p-4 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBEIPJNQGITEBL-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4Pt | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601014389 | |

| Record name | Platinum tetrachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13454-96-1 | |

| Record name | Platinum tetrachloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13454-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Platinum tetrachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PLATINUM TETRACHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3YUG71TU2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula and weight of Platinum Tetrachloride?

A1: Platinum Tetrachloride has the molecular formula PtCl4 and a molecular weight of 336.89 g/mol.

Q2: What spectroscopic techniques are used to characterize Platinum Tetrachloride?

A2: Researchers utilize various spectroscopic techniques to characterize Platinum Tetrachloride, including X-ray diffraction (XRD) [, , ], UV-Vis spectroscopy [, , ], and Fourier-transform infrared spectroscopy (FT-IR) [, ].

Q3: Is Platinum Tetrachloride soluble in water?

A3: Yes, Platinum Tetrachloride is soluble in water and forms a complex with water molecules (PtCl2(H2O)2) [].

Q4: Is Platinum Tetrachloride stable under ambient conditions?

A4: Platinum Tetrachloride is sensitive to moisture and should be stored under anhydrous conditions []. It can decompose at elevated temperatures [, ].

Q5: What are the catalytic properties of Platinum Tetrachloride?

A5: Platinum Tetrachloride exhibits catalytic activity in various reactions, including hydrogenation of alkenes [, ] and cyclorearrangement of allyl propynyl ethers [].

Q6: How does Platinum Tetrachloride act as a catalyst in the hydrogenation of alkenes?

A6: Platinum Tetrachloride, in the presence of a reducing agent like hydrogen or ethanol, forms catalytically active platinum species. These species promote the addition of hydrogen to the double bond of alkenes [].

Q7: Are there any examples of supported Platinum Tetrachloride catalysts?

A7: Yes, Platinum Tetrachloride supported on gamma-alumina (γ-Al2O3) has been shown to be a highly active heterogeneous catalyst for the hydrogenation of terminal double bonds [].

Q8: Has computational chemistry been used to study Platinum Tetrachloride?

A8: Yes, density functional theory (DFT) calculations have been employed to investigate the mechanism of the Shilov reaction, where Platinum Tetrachloride catalyzes H-D exchange in alkanes [, ].

Q9: Does modifying the structure of Platinum Tetrachloride affect its activity?

A9: While specific SAR data for Platinum Tetrachloride is limited in the provided abstracts, it's known that the ligand environment significantly influences the reactivity and properties of platinum complexes [, , ].

Q10: Is Platinum Tetrachloride toxic?

A10: Yes, Platinum Tetrachloride has been shown to be toxic to cells in vitro. Studies on rabbit alveolar macrophages and human lung fibroblasts showed that PtCl4 decreased cell viability and affected cellular functions like phagocytosis and DNA synthesis [].

Q11: Are there any safety concerns regarding the use of Platinum Tetrachloride?

A11: Due to its toxicity, handling Platinum Tetrachloride requires caution. It is recommended to use appropriate personal protective equipment and follow safety guidelines [, ].

Q12: Has Platinum Tetrachloride been explored for drug delivery applications?

A12: Yes, a study explored the use of a Platinum Tetrachloride-coupled PEG-PEI complex as a potential drug carrier and gene delivery vector [, ].

Q13: How is Platinum Tetrachloride quantified?

A13: Various analytical methods are used for Platinum Tetrachloride quantification, including UV-Vis spectrophotometry for determining its concentration in solution [].

Q14: Does Platinum Tetrachloride pose any environmental risks?

A14: While specific data on the environmental impact of Platinum Tetrachloride is limited in the provided abstracts, its potential toxicity raises concerns about its release into the environment [, ].

Q15: When was Platinum Tetrachloride first synthesized?

A15: While the exact date of its first synthesis is unclear from the provided abstracts, early research on Platinum Tetrachloride dates back to at least the early 20th century [].

Q16: What are some examples of cross-disciplinary applications of Platinum Tetrachloride?

A16: Platinum Tetrachloride finds applications in diverse fields like materials science [, , , ], catalysis [, ], and medicinal chemistry [, , , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

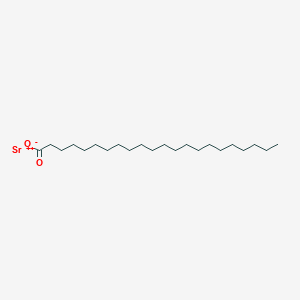

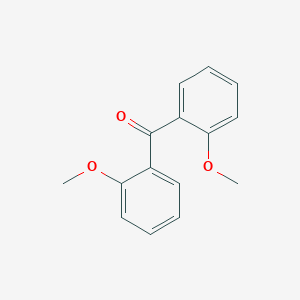

![(3S,5R,6S,8S,10S,13R,14S,16S,17R)-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6,16-triol](/img/structure/B77499.png)